molecular formula C29H39NO9 B564446 Homoharringtonine-13C,d3 CAS No. 1217626-64-6

Homoharringtonine-13C,d3

Katalognummer: B564446
CAS-Nummer: 1217626-64-6
Molekulargewicht: 549.64
InChI-Schlüssel: HYFHYPWGAURHIV-UASUQEDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Homoharringtonine-13C,d3 is a derivative of homoharringtonine, a plant alkaloid extracted from the Cephalotaxus species. Homoharringtonine has been widely studied for its anticancer properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . The isotopically labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of homoharringtonine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Homoharringtonine is typically synthesized from cephalotaxine, which is extracted from the Cephalotaxus plant. The synthesis involves several steps, including esterification and selective reduction reactions . The isotopic labeling of Homoharringtonine-13C,d3 involves the incorporation of carbon-13 and deuterium atoms at specific positions in the molecule. This is achieved through the use of isotopically labeled reagents during the synthesis process.

Industrial Production Methods

Industrial production of homoharringtonine involves large-scale extraction of cephalotaxine from Cephalotaxus plants, followed by chemical synthesis to produce homoharringtonine . The isotopically labeled version, this compound, is produced in specialized facilities equipped to handle isotopic labeling and ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Homoharringtonine-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Efficacy in Hematological Malignancies

Homoharringtonine has been extensively studied for its efficacy in treating hematological malignancies:

  • Acute Myeloid Leukemia (AML) : In combination with other agents like ibrutinib, Homoharringtonine has demonstrated a synergistic effect on FLT3-ITD mutant AML cells, significantly inhibiting cell proliferation and inducing apoptosis . A phase III study showed that a regimen including Homoharringtonine resulted in a complete response rate of 73% among patients with AML .
  • Chronic Myeloid Leukemia (CML) : The compound has also been approved by the US Food and Drug Administration for CML treatment due to its ability to suppress protein synthesis effectively .

Applications in Solid Tumors

Recent studies have expanded the application of Homoharringtonine to solid tumors:

  • Triple-Negative Breast Cancer (TNBC) : Research indicates that Homoharringtonine can inhibit the growth of TNBC cell lines by downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2. In vivo studies showed a significant reduction in tumor growth when administered subcutaneously .

Case Studies

Several notable case studies illustrate the clinical applications of Homoharringtonine:

  • AML Treatment Regimen : A randomized controlled trial involving 206 patients compared the efficacy of a regimen containing Homoharringtonine (HAA) against standard treatments. The HAA regimen showed superior outcomes in terms of complete response rates .
  • Combination Therapy : A study explored the combination of Homoharringtonine with sorafenib as salvage therapy for refractory FLT3-ITD mutant AML. This combination achieved complete remission in several patients, suggesting a promising avenue for treatment-resistant cases .
  • In Vitro Studies on TNBC : In vitro experiments demonstrated that exposure to Homoharringtonine significantly reduced cell viability across multiple TNBC cell lines, indicating its potential as a therapeutic agent for this challenging subtype of breast cancer .

Data Tables

The following tables summarize key findings related to the efficacy and mechanisms of action of Homoharringtonine-13C,d3.

Cancer Type Mechanism Efficacy References
Acute Myeloid LeukemiaProtein synthesis inhibition73% complete response rate
Chronic Myeloid LeukemiaProtein synthesis inhibitionApproved by FDA
Triple-Negative Breast CancerDownregulation of Mcl-1Significant tumor reduction
Study Type Findings Outcome
Randomized Controlled TrialHAA vs DA regimenHAA superior efficacy
Combination TherapyHHT + SorafenibAchieved complete remission
In Vitro StudiesReduced viability in TNBC cellsOver 80% inhibition

Wirkmechanismus

Eigenschaften

CAS-Nummer

1217626-64-6

Molekularformel

C29H39NO9

Molekulargewicht

549.64

InChI

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3

InChI-Schlüssel

HYFHYPWGAURHIV-UASUQEDRSA-N

SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

Synonyme

Cephalotaxine-13C,d3 4-Methyl (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester);  CGX 635-13C,d3 ; Ceflatonin-13C,d3;  NSC 141633-13C,d3;  Omacetaxine Mepesuccinate-13C,d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.